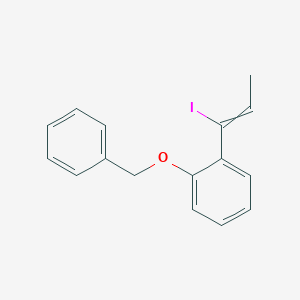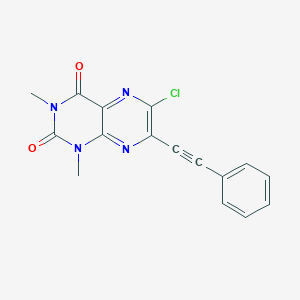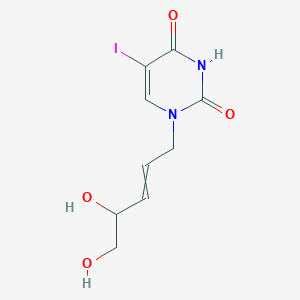![molecular formula C18H18O2 B12611852 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one CAS No. 918138-99-5](/img/structure/B12611852.png)
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one is an organic compound with a complex structure that includes both hydroxyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylacetaldehyde with acetophenone under basic conditions, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and form the final product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the necessary chemical transformations under milder conditions, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of UV-curable resins and coatings due to its photoinitiating properties
Mecanismo De Acción
The mechanism by which 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to different targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares a similar structure but lacks the extended carbon chain present in 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one.
Phenethylamine: Although structurally different, it shares some functional groups and can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its combination of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
918138-99-5 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-[hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O2/c1-2-17(19)16(13-14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3 |
Clave InChI |
FNOHBBGLHPWKMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=CC1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)

![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

